N-benzyl-1-tert-butyl-5-(2-phenoxypyrimidin-4-yl)pyrazole-3-carboxamide
Description
N-benzyl-1-tert-butyl-5-(2-phenoxypyrimidin-4-yl)pyrazole-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Properties
Molecular Formula |
C25H25N5O2 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-benzyl-1-tert-butyl-5-(2-phenoxypyrimidin-4-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C25H25N5O2/c1-25(2,3)30-22(16-21(29-30)23(31)27-17-18-10-6-4-7-11-18)20-14-15-26-24(28-20)32-19-12-8-5-9-13-19/h4-16H,17H2,1-3H3,(H,27,31) |
InChI Key |
WYBUJUAJMUSILH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=CC(=N1)C(=O)NCC2=CC=CC=C2)C3=NC(=NC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-tert-butyl-5-(2-phenoxypyrimidin-4-yl)pyrazole-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the pyrazole core, followed by the introduction of the tert-butyl and benzyl groups. The final step involves the coupling of the phenoxypyrimidinyl moiety to the pyrazole core. Reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The choice of reagents and catalysts is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-tert-butyl-5-(2-phenoxypyrimidin-4-yl)pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenoxypyrimidinyl groups using reagents like sodium hydride or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-benzyl-1-tert-butyl-5-(2-phenoxypyrimidin-4-yl)pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings
Mechanism of Action
The mechanism of action of N-benzyl-1-tert-butyl-5-(2-phenoxypyrimidin-4-yl)pyrazole-3-carboxamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 5-Amino-pyrazoles
- N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)amine
Uniqueness
N-benzyl-1-tert-butyl-5-(2-phenoxypyrimidin-4-yl)pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
